
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid is a complex organic compound that combines the properties of an amine and a sulfonic acid. This compound is notable for its unique structure, which includes a decan-1-amine group and a 2,3-di(nonyl)naphthalene-1-sulfonic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid typically involves multiple steps. One common method starts with the alkylation of naphthalene using nonene to produce diisononylnaphthalene. This intermediate then undergoes sulfonation to form 2,3-di(nonyl)naphthalene-1-sulfonic acid . The final step involves the reaction of this sulfonic acid with decan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the amine and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of industrial lubricants, greases, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various substrates, while the sulfonic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dinonylnaphthylsulfonic acid: Similar in structure but lacks the amine group.
Decan-1-amine: Contains the amine group but lacks the sulfonic acid moiety.
Uniqueness
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid is unique due to the presence of both amine and sulfonic acid groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds.
Properties
CAS No. |
378795-32-5 |
|---|---|
Molecular Formula |
C38H67NO3S |
Molecular Weight |
618.0 g/mol |
IUPAC Name |
decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S.C10H23N/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);2-11H2,1H3 |
InChI Key |
QCWQTMZSLBGACB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN.CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


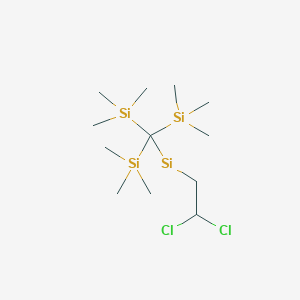

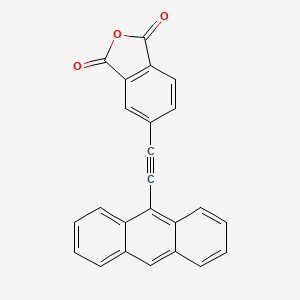
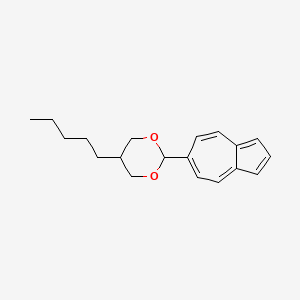
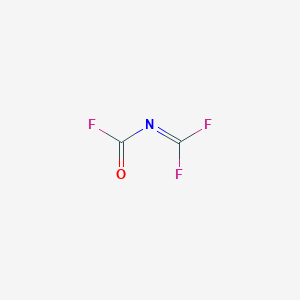
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
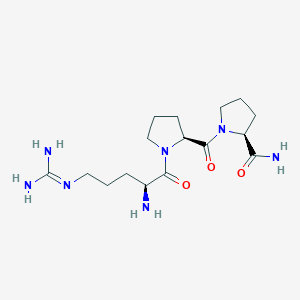
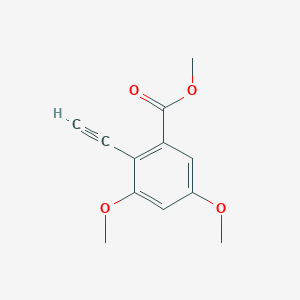
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
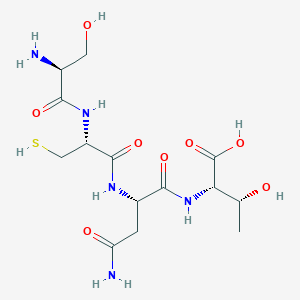
![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)
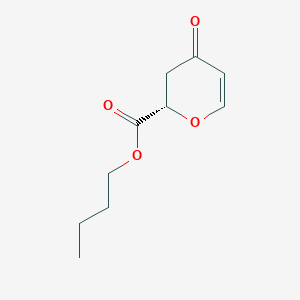
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
